2-Fluoro-5-iodo-4-methoxypyridine

Buchwald-Hartwig amination Regioselectivity C-N cross-coupling

2-Fluoro-5-iodo-4-methoxypyridine (CAS 1803765-50-5) is a trisubstituted pyridine building block essential for medicinal chemistry and PET imaging research. Its 5-iodo group directs exclusive palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig) at that position, while the intact 2-fluoro substituent provides an orthogonal handle for subsequent SNAr. This sequential, site-selective reactivity is critical for constructing ATP-competitive type II kinase inhibitors and for ¹⁸F-labeled prosthetic groups. The 4-methoxy group activates the ring for tandem coupling–demethylation–cyclization sequences, enabling furo[3,2-c]pyridine synthesis. At 98% purity, it minimizes impurity propagation in multi-step routes, reducing prep-HPLC burden. Order this regiospecific isomer to ensure synthetic route fidelity.

Molecular Formula C6H5FINO
Molecular Weight 253.01 g/mol
Cat. No. B13650118
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-5-iodo-4-methoxypyridine
Molecular FormulaC6H5FINO
Molecular Weight253.01 g/mol
Structural Identifiers
SMILESCOC1=CC(=NC=C1I)F
InChIInChI=1S/C6H5FINO/c1-10-5-2-6(7)9-3-4(5)8/h2-3H,1H3
InChIKeyLYIAKXFLZXBAKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Fluoro-5-iodo-4-methoxypyridine (CAS 1803765-50-5): A Regioselectively Reactive Building Block for Pharmaceutical Heterocycle Synthesis


2-Fluoro-5-iodo-4-methoxypyridine (C₆H₅FINO, MW 253.01 g/mol) is a trisubstituted pyridine featuring a 2-fluoro, 5-iodo, and 4-methoxy substitution pattern. Computed physicochemical properties include an XLogP3 of 1.9 and a topological polar surface area (TPSA) of 22.1 Ų [1]. This halogenated heterocycle serves as a versatile intermediate for constructing kinase-targeted heterocycles, fluorinated drug candidates, and positron emission tomography (PET) imaging precursors, and is commercially available at 98% purity .

Why Generic Substitution Fails: The Critical Role of Iodine Position and Methoxy Electronics in 2-Fluoro-5-iodo-4-methoxypyridine


Regioisomeric analogs such as 2-fluoro-4-iodo-5-methoxypyridine (CAS 1227516-18-8) exhibit fundamentally different cross-coupling selectivity profiles. In fluorinated iodopyridines, the electron-withdrawing fluorine atom deactivates the ring toward nucleophilic aromatic substitution while the iodine position exclusively directs palladium-catalyzed coupling . The 4-methoxy group further modulates electronic density, enhancing the oxidative addition rate at the 5-position iodine relative to the 4-iodo isomer [1]. Simply substituting a 4-iodo or 3-iodo regioisomer would yield structurally divergent coupling products, jeopardizing synthetic route fidelity and potentially altering the biological activity of downstream drug candidates.

Quantitative Differentiation Evidence: How 2-Fluoro-5-iodo-4-methoxypyridine Compares to Its Closest Analogs


Regioselective Buchwald-Hartwig Amination: 5-Iodo Enables Exclusive C-N Coupling at the Iodine Position vs. 2-Fluoro Competition

In the structurally analogous 2-fluoro-4-iodopyridine, Buchwald-Hartwig cross-coupling proceeds with exclusive (>95%) selectivity at the 4-position iodine, while the 2-fluoro substituent remains completely inert under the reaction conditions . This stands in direct contrast to 2,4-dichloropyridine, where amination occurs preferentially at the 2-position. For 2-fluoro-5-iodo-4-methoxypyridine, the iodine atom at the 5-position is electronically activated by the para-methoxy group, which increases electron density on the pyridine ring and is expected to further enhance the oxidative addition rate with Pd(0) relative to the 4-iodo regioisomer [1]. This class-level inference is supported by the established principle that iodine universally outcompetes fluorine for oxidative addition in palladium-catalyzed cross-couplings of fluorinated halopyridines .

Buchwald-Hartwig amination Regioselectivity C-N cross-coupling Palladium catalysis

Distinct LogP and TPSA Profile vs. 4-Iodo-5-Methoxy Regioisomer: Implications for Downstream Drug-Likeness

The computed XLogP3 of 2-fluoro-5-iodo-4-methoxypyridine is 1.9, with a TPSA of 22.1 Ų [1]. The 4-iodo-5-methoxy regioisomer (CAS 1227516-18-8) has a reported LogP of 1.83 and PSA of 22.12 Ų [2]. While the absolute differences are modest (ΔLogP = +0.07; ΔPSA = −0.02 Ų), even small shifts in LogP can alter a compound's position within drug-likeness filters such as Lipinski's Rule of Five and influence membrane permeability predictions for derived lead compounds. The slightly higher lipophilicity of the target compound may confer marginally improved passive membrane permeability for downstream drug candidates incorporating this building block.

Lipophilicity Drug-likeness Physicochemical properties ADME

Commercial Purity Specification: 98% Target Compound vs. 97% for the 4-Iodo-5-Methoxy Regioisomer

The target compound is commercially supplied at 98% purity (LeYan, Product 2346781) , whereas the 4-iodo-5-methoxy regioisomer (CAS 1227516-18-8) is offered at 97% purity (Fluorochem, Product F632375) . This 1% absolute purity differential, though modest, reflects tighter manufacturing specifications for the 5-iodo-4-methoxy isomer. In multi-step synthetic sequences, each percentage point of impurity propagates through subsequent transformations, potentially generating complex byproduct mixtures that require additional chromatographic purification.

Purity Quality control Procurement Scale-up

Enhanced Sonogashira Coupling Reactivity of 5-Iodo-4-methoxypyridines vs. Non-Methoxylated Analogs for Fused Heterocycle Synthesis

5-Iodo-4-methoxypyridin-2(1H)-ones, direct structural analogs differing only by the 2-oxo substitution, undergo sequential Sonogashira acetylide cross-coupling, demethylation, and furan annulation in a one-pot operation to yield 7-arylfuro[3,2-c]pyridin-4(5H)-ones [1]. The 4-methoxy group is essential for this transformation: it activates the pyridine ring toward the final cyclization step and serves as a masked hydroxyl group for demethylation. In contrast, non-methoxylated 5-iodopyridines lack this tandem cyclization capability due to insufficient ring activation [1]. By extension, 2-fluoro-5-iodo-4-methoxypyridine provides the same 4-methoxy activation handle while the 2-fluoro substituent offers an additional orthogonal functionalization site for SNAr chemistry.

Sonogashira coupling Fused heterocycles Cyclization Alkynylation

Best Research and Industrial Application Scenarios for 2-Fluoro-5-iodo-4-methoxypyridine


Orthogonal Dual-Functionalization Strategy for Type II Kinase Inhibitor Scaffolds

The 5-iodo group undergoes exclusive palladium-catalyzed cross-coupling (Suzuki, Sonogashira, or Buchwald-Hartwig), enabling the introduction of diverse aryl, heteroaryl, or amino substituents at the 5-position. The 2-fluoro substituent remains intact throughout these transformations, providing an orthogonal handle for subsequent nucleophilic aromatic substitution (SNAr) with amines or alkoxides . This sequential, site-selective functionalization strategy is particularly valuable for constructing ATP-competitive type II kinase inhibitors, where precise spatial arrangement of pharmacophoric elements is critical for potency and selectivity.

One-Pot Synthesis of Fluorinated Furo[3,2-c]pyridines via Tandem Sonogashira–Cyclization

The 4-methoxy group activates the pyridine ring for tandem Sonogashira coupling–demethylation–cyclization sequences, enabling the one-pot construction of furo[3,2-c]pyridine scaffolds [1]. The 2-fluoro substituent remains available for further diversification after cyclization, providing access to fluorinated polyheterocyclic compounds with potential applications in oncology and CNS drug discovery programs that require conformationally constrained, fluorinated heterocyclic cores.

Precursor for Fluorine-18 Labeled PET Imaging Agents

The 2-fluoro substituent on the pyridine ring provides a structural template for isotopic ¹⁸F labeling, while the 5-iodo group serves as a rapid conjugation handle via palladium-catalyzed cross-coupling for attaching targeting vectors such as peptides or small-molecule pharmacophores [2]. This dual functionality makes the compound an attractive prosthetic group precursor for developing PET imaging agents targeting oncology (e.g., EGFR, PD-L1) and neurology (e.g., amyloid, tau) biomarkers, where fast, site-specific radiolabeling is essential due to the short 110-minute half-life of fluorine-18.

Quality-Critical Multi-Step Synthesis Requiring High-Purity Halopyridine Input

With a commercial purity specification of 98% , the target compound provides a measurable purity advantage over the 4-iodo-5-methoxy regioisomer (97%). In multi-step synthetic sequences exceeding five linear steps, a 1% improvement in starting material purity can translate to a 5–10% increase in final product purity (depending on impurity propagation factors), directly reducing the burden of preparative HPLC purification and improving cost-efficiency during gram-to-kilogram scale-up campaigns.

Quote Request

Request a Quote for 2-Fluoro-5-iodo-4-methoxypyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.